2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one
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Overview
Description
2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one is a heterocyclic compound that features a unique structure combining pyrazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or chloroform and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-d][1,4]diazepine derivatives, such as:
- 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 2-Bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine .
Uniqueness
What sets 2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one apart is its unique combination of pyrazole and diazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H8BrN3O |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-bromo-4-methylidene-6,8-dihydro-5H-pyrazolo[1,5-d][1,4]diazepin-7-one |
InChI |
InChI=1S/C8H8BrN3O/c1-5-3-10-8(13)4-12-6(5)2-7(9)11-12/h2H,1,3-4H2,(H,10,13) |
InChI Key |
DOPWCIILNQBJCG-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CNC(=O)CN2C1=CC(=N2)Br |
Origin of Product |
United States |
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